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molecular formula C9H8N2O2 B015379 4-Nitrohydrocinnamonitrile CAS No. 53563-09-0

4-Nitrohydrocinnamonitrile

Cat. No. B015379
M. Wt: 176.17 g/mol
InChI Key: GVBCIYYRQGBBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491732B2

Procedure details

To a mixture of 4-nitrobenzyl alcohol (37) (1 g, 6.53 mmol) and (cyanomethyl)trimethylphosphonium iodide (36) (4 g, 16.32 mmol) were added propionitrile (32 mL) and diisopropylethylamine (2.5 g, 19.58 mmol) at room temperature. The mixture was heated at ˜100° C. for 24 hours. The reaction was quenched with water (1 mL), followed by addition of concentrated HCl (5 mL). The resulting reaction mixture was extracted with ethyl acetate (3×100 mL), washed with brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to give a dark brown solid. The crude solid product was purified by flash column chromatography (silica gel, ethyl acetate:hexanes 1:1) to give 740 mg of 3-(4-nitrophenyl)propionitrile (38) as a light orange solid. 1H NMR (DMSO-d6): δ 8.20-8.17 (dd, J=8.7 Hz, 2H), 7.59-7.56 (d, J=9.0 Hz, 2H), and 3.06-3.01 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[I-].[C:13]([CH2:15][P+](C)(C)C)#[N:14].C(#N)CC.C(N(C(C)C)CC)(C)C>>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][CH2:15][C:13]#[N:14])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CO)C=C1
Name
Quantity
4 g
Type
reactant
Smiles
[I-].C(#N)C[P+](C)(C)C
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
C(CC)#N
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (1 mL)
ADDITION
Type
ADDITION
Details
followed by addition of concentrated HCl (5 mL)
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark brown solid
CUSTOM
Type
CUSTOM
Details
The crude solid product was purified by flash column chromatography (silica gel, ethyl acetate:hexanes 1:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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